Triforine is a member of the class of N-alkylpiperazines in which the two amino groups of piperazine are replaced by 1-formamido-2,2,2-trichloroethyl groups. A fungicide active against a range of diseases including powdery mildew, scab and rust. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor, an allergen and an antifungal agrochemical. It is a N-alkylpiperazine, a member of formamides, an organochlorine compound and an amide fungicide.
Triforine appears as colorless crystals. Non corrosive. Used as a fungicide.
Triforine
CAS No.: 26644-46-2
Cat. No.: VC0545858
Molecular Formula: C10H14Cl6N4O2
Molecular Weight: 435 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26644-46-2 |
|---|---|
| Molecular Formula | C10H14Cl6N4O2 |
| Molecular Weight | 435 g/mol |
| IUPAC Name | N-[2,2,2-trichloro-1-[4-(2,2,2-trichloro-1-formamidoethyl)piperazin-1-yl]ethyl]formamide |
| Standard InChI | InChI=1S/C10H14Cl6N4O2/c11-9(12,13)7(17-5-21)19-1-2-20(4-3-19)8(18-6-22)10(14,15)16/h5-8H,1-4H2,(H,17,21)(H,18,22) |
| Standard InChI Key | RROQIUMZODEXOR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O |
| Canonical SMILES | C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O |
| Appearance | Solid powder |
| Colorform | White to light brown crystals. |
| Melting Point | 155 °C (decomposes) |
Introduction
Chemical and Physical Properties
Triforine (CAS No. 26644-46-2) is characterized by the molecular formula C₁₀H₁₄Cl₆N₄O₂ and a molecular weight of 434.96 g/mol. Key physicochemical properties include a melting point of 155°C (with decomposition), a predicted boiling point of 561.5±50.0°C, and a vapor pressure of 8 × 10⁻² Pa at 25°C . The compound exhibits limited water solubility (9 mg/L at 20°C) but is slightly soluble in dimethyl sulfoxide (DMSO) . Its density is estimated at 1.5269 g/cm³, and it displays a refractive index of 1.6000 . These properties underscore triforine's stability and suitability for formulation into emulsifiable concentrates and aerosolized products .
Table 1: Physicochemical Properties of Triforine
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄Cl₆N₄O₂ |
| Molecular Weight | 434.96 g/mol |
| Melting Point | 155°C (decomposition) |
| Boiling Point | 561.5±50.0°C (Predicted) |
| Vapor Pressure (25°C) | 8 × 10⁻² Pa |
| Water Solubility (20°C) | 9 mg/L |
| Density | 1.5269 g/cm³ |
Synthesis and Chemical Modification
The synthesis of triforine involves the racemization of meso-triforine isomers to enhance biological activity. A patent (DE2363729A1) describes the conversion of meso-triforine into the racemic Fona variant through isomerization, which improves fungicidal efficacy . This process addresses the inherent variability in the activity of stereoisomers, ensuring consistent performance in agricultural applications. The racemic form exhibits superior systemic action, enabling both preventive and curative effects by inhibiting sterol biosynthesis in fungal membranes .
Toxicological Profile
Acute and Subacute Toxicity
In rodent studies, triforine demonstrated low acute toxicity, with an oral LD₅₀ of 6,000 mg/kg in rats . Subacute exposure in mice (4-week study) revealed a no-observed-adverse-effect level (NOAEL) of 195.8 mg/kg/day, with higher doses (982.1 mg/kg/day) inducing hemolytic anemia and hepatomegaly . Dogs exhibited a higher tolerance, with a NOAEL of 11.4 mg/kg/day in a 13-week study .
Chronic Toxicity and Carcinogenicity
A 105-week carcinogenicity study in mice reported increased incidences of alveolar/bronchiolar adenomas in females at 1,570 mg/kg/day, though these findings were within historical control ranges . The Japanese Food Safety Commission (FSCJ) concluded that tumor development was threshold-dependent and unrelated to genotoxicity, supporting the establishment of an acceptable daily intake (ADI) . Chronic exposure in rats (2-year study) showed no carcinogenic trends, with a NOAEL of 2.39 mg/kg/day .
Reproductive and Developmental Effects
Triforine exhibited no teratogenic or reproductive toxicity in multigenerational rat studies at doses up to 30 mg/kg/day . Developmental toxicity studies in rabbits similarly revealed no adverse effects on fetal morphology .
Table 2: Key Toxicological Parameters
| Parameter | Species | NOAEL (mg/kg/day) | Critical Effect |
|---|---|---|---|
| Subacute Toxicity | Mouse | 195.8 | Hemolytic Anemia |
| Chronic Toxicity | Dog | 2.39 | Hematological Changes |
| Carcinogenicity | Mouse | 161 | Lung Adenomas (Females) |
| Reproductive Toxicity | Rat | 30 | No Adverse Effects |
Regulatory Status and Risk Assessment
The U.S. Environmental Protection Agency (EPA) reregistered triforine in 2008, restricting its use to non-food ornamental plants due to revoked food tolerances . Dietary exposure is limited to potential groundwater contamination, though monitoring data remain sparse . Japan’s FSCJ established an ADI of 0.023 mg/kg/day, derived from chronic dog studies with a 100-fold safety factor . The European Union and other regions have similarly classified triforine as a non-genotoxic carcinogen, requiring mitigation measures to minimize occupational exposure .
Environmental Fate and Metabolism
Triforine degrades rapidly in soil and plants, with hydrolysis and microbial activity contributing to its breakdown into trichloroacetic acid and piperazine derivatives . In tomato metabolism studies, 93% of applied residues were recovered as parent compound, indicating limited translocation within plant tissues . Environmental persistence is low, with a half-life of <7 days in aerobic soils .
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